molecular formula C16H18F2N2O4 B2497676 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide CAS No. 899734-36-2

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide

Cat. No.: B2497676
CAS No.: 899734-36-2
M. Wt: 340.327
InChI Key: DGUIMKAIDVLJOF-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of both oxalamide and difluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide typically involves multiple steps, starting with the preparation of the spirocyclic intermediate One common route involves the reaction of 1,4-dioxaspiro[44]nonane with a suitable alkylating agent to introduce the spirocyclic structure This intermediate is then reacted with oxalyl chloride to form the oxalamide moiety

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxalamide moiety.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide involves its interaction with specific molecular targets. The oxalamide moiety can form hydrogen bonds with biological molecules, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide
  • N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide

Uniqueness

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide is unique due to its specific spirocyclic structure and the presence of both oxalamide and difluorophenyl groups. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O4/c17-10-3-4-12(18)13(7-10)20-15(22)14(21)19-8-11-9-23-16(24-11)5-1-2-6-16/h3-4,7,11H,1-2,5-6,8-9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUIMKAIDVLJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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